molecular formula C4H8F3NO3S B2855817 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide CAS No. 1481565-56-3

2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide

Cat. No.: B2855817
CAS No.: 1481565-56-3
M. Wt: 207.17
InChI Key: DOCOMCSKUBSUJC-UHFFFAOYSA-N
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Description

2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C4H8F3NO3S and a molecular weight of 207.17 g/mol . It is known for its unique structure, which includes a trifluoroethyl group, making it a valuable compound in various scientific research and industrial applications.

Preparation Methods

The synthesis of 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide typically involves the reaction of 2-hydroxyethanesulfonamide with 2,2,2-trifluoroethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances its ability to interact with enzymes and receptors, potentially modulating their activity. The sulfonamide group can form hydrogen bonds with target molecules, influencing their function and stability .

Comparison with Similar Compounds

Similar compounds to 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide include:

The uniqueness of this compound lies in its combination of the trifluoroethyl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-N-(2,2,2-trifluoroethyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO3S/c5-4(6,7)3-8-12(10,11)2-1-9/h8-9H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCOMCSKUBSUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)NCC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481565-56-3
Record name 2-hydroxy-N-(2,2,2-trifluoroethyl)ethane-1-sulfonamide
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